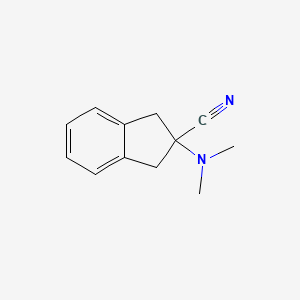

2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carbonitrile

Description

Properties

IUPAC Name |

2-(dimethylamino)-1,3-dihydroindene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-14(2)12(9-13)7-10-5-3-4-6-11(10)8-12/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWMZWBVJMHLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CC2=CC=CC=C2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656366 | |

| Record name | 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157501-60-4 | |

| Record name | 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the indene family and features a dimethylamino group and a carbonitrile moiety. Its structural characteristics suggest potential interactions with various biological targets, influencing multiple biochemical pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent.

2. Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in animal models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cellular Interaction : Similar compounds have been shown to interact with cellular receptors and enzymes, influencing signaling pathways related to inflammation and cancer progression.

- Biochemical Pathways : It is believed to affect pathways involving reactive oxygen species (ROS) and nitric oxide (NO), which are critical in various disease processes .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of related indene derivatives, researchers found that modifications to the indene structure significantly enhanced cytotoxicity against human cancer cell lines. The study highlighted that compounds with specific functional groups exhibited IC50 values in the micromolar range, indicating potent activity .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results showed a significant reduction in pro-inflammatory cytokines and markers of inflammation when treated with this compound compared to controls .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics. Factors such as solubility and metabolic stability are crucial for their efficacy as therapeutic agents .

Scientific Research Applications

1.1. Antioxidant Properties

Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, including 2-(dimethylamino)-2,3-dihydro-1H-indene-2-carbonitrile, exhibit strong antioxidant activities. These compounds can scavenge reactive oxygen species (ROS) and prevent oxidative stress-related damage in biological systems. This property is particularly beneficial for developing therapeutic agents aimed at conditions caused by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .

1.2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce markers of inflammation in vitro. This makes it a candidate for treating inflammatory diseases, such as arthritis and other autoimmune disorders .

1.3. Neuroprotective Effects

Due to its ability to improve anoxemic and hypoxic symptoms, this compound is being investigated for its neuroprotective properties. It may aid in the treatment of conditions like cerebral ischemia and other cerebrovascular disorders by enhancing cerebral blood flow and reducing neuronal damage .

2.1. Antibacterial Activity

Indane derivatives have demonstrated antibacterial effects against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MIC) for this compound against common bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structural modifications can enhance its antibacterial potency .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

2.2. Antitumor Activity

The compound has also been evaluated for its antitumor properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

| Study Reference | Cancer Type | Mechanism of Action |

|---|---|---|

| Study A | Breast Cancer | Induction of apoptosis via caspase activation |

| Study B | Lung Cancer | Inhibition of cell proliferation and migration |

Synthesis and Modifications

The synthesis of this compound involves several chemical reactions starting from indane derivatives. Modifications to the indane structure can significantly influence the biological activity of the resultant compounds .

Case Studies

A notable case study highlighted the synthesis and evaluation of various indane derivatives for their biological activity. The study found that specific structural modifications enhanced both antibacterial and anticancer properties significantly .

Example Case Study: Synthesis Process

The synthesis typically begins with indane-1,3-dione, followed by functionalization to introduce the dimethylamino group. The resulting compounds undergo testing for their biological activities using standard assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 2-(dimethylamino)-2,3-dihydro-1H-indene-2-carbonitrile with structurally related indene derivatives:

Physical and Spectroscopic Properties

- Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (): Ionic structure suggests high melting point (>200°C) .

- NMR Signatures: The dimethylamino group in the target compound would produce a singlet at ~2.2 ppm (6H, -N(CH₃)₂) in ¹H NMR, while the carbonitrile’s adjacent protons may appear as a multiplet at ~3.0–3.5 ppm (2H, CH₂) . In contrast, 1,3-dioxo analogs () show carbonyl carbons at ~190–200 ppm in ¹³C NMR .

Preparation Methods

Starting Materials and Core Scaffold Formation

The indane core is commonly prepared via condensation and cyclization reactions involving phthalate derivatives or direct oxidation of indane derivatives. The most popular precursor is indane-1,3-dione , which can be synthesized by:

Nucleophilic addition of alkyl acetate on dialkyl phthalate under basic conditions, followed by acidic hydrolysis and decarboxylation, yielding indane-1,3-dione in approximately 50% yield for the two-step process.

Oxidation of indane using oxidants such as N-hydroxyphthalimide with tert-butyl nitrite, hydrogen peroxide with manganese catalysts, or pyridinium dichromate, although these methods generally provide lower yields (17-18%) and require expensive reagents.

Introduction of the Nitrile Group

The nitrile functionality at the 2-position is typically introduced via a Knoevenagel condensation or Rosenmund–von Braun reaction :

The Knoevenagel reaction involves condensation of malononitrile with indane-1,3-dione derivatives in the presence of bases such as sodium acetate or piperidine, producing cyano-substituted indane derivatives with yields between 61-85% depending on reaction conditions.

Aromatic nitrilation via the Rosenmund–von Braun reaction has been employed to introduce cyano groups on aromatic rings, including indane derivatives, using copper(I) cyanide under elevated temperatures.

Installation of the Dimethylamino Group

The dimethylamino substituent is introduced through reductive amination or nucleophilic substitution:

Reductive amination of ketone intermediates with dimethylamine sources (e.g., ammonium acetate with sodium cyanoborohydride) has been demonstrated to efficiently yield dimethylamino-substituted indane compounds.

Alternatively, nucleophilic substitution on halogenated indane derivatives (e.g., 2-bromo-indane precursors) with dimethylamine can be employed, though specific literature detailing this exact step for this compound is limited.

Representative Synthetic Sequence

A typical synthetic pathway to 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carbonitrile, adapted from related indane derivative syntheses, is as follows:

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction | Key Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Indane-1,3-dione synthesis | Nucleophilic addition + hydrolysis | Dialkyl phthalate, alkyl acetate, base (NaOAc, Et3N), acid | ~50 | Most popular, cost-effective |

| Nitrile introduction | Knoevenagel condensation | Malononitrile, NaOAc or piperidine, ethanol | 61–85 | Temperature-dependent selectivity |

| Aromatic nitrilation | Rosenmund–von Braun reaction | CuCN, heat | Not specified | Alternative for aromatic nitrile introduction |

| Dimethylamino group addition | Reductive amination | Ammonium acetate, NaCNBH3 | Moderate | Mild conditions, efficient for amine formation |

The preparation of this compound involves a multi-step synthetic strategy starting from readily available indane derivatives. The key steps include the formation of the indane-1,3-dione scaffold, introduction of the nitrile group via Knoevenagel condensation or aromatic nitrilation, and installation of the dimethylamino substituent by reductive amination. These methods have been validated in literature with yields ranging from moderate to high, and the reaction conditions are generally mild and compatible with various substituents.

This synthesis approach is supported by diverse research findings and represents a robust route for preparing this compound for further chemical or pharmacological applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carbonitrile?

- The compound can be synthesized via nucleophilic substitution or catalytic asymmetric reactions. For example, analogous indene-carbonitrile derivatives are synthesized using chiral catalysts to achieve high enantiomeric excess (e.g., 93% ee via chiral HPLC) under reflux conditions for 48 hours. Substituted amines (e.g., dimethylamine) are typically reacted with halogenated precursors in polar aprotic solvents .

- Key parameters : Reaction time (48 hrs), temperature (reflux), and chiral resolution via HPLC (Chiralcel IC column, 95:5 Hexane/iPrOH) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical methods :

- TLC : RF values (e.g., 0.55 in Pentane:Ethyl acetate = 4:1) are used for preliminary purity assessment .

- Chiral HPLC : Enantiomeric excess determination (e.g., retention times tR1 = 8.2 min and tR2 = 9.6 min) .

- Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Storage : Keep containers tightly sealed in dry, ventilated areas. Reseal opened containers immediately to prevent moisture ingress .

- Handling : Use PPE (gloves, goggles) and work under fume hoods. Avoid inhalation/contact; dispose of waste via approved protocols .

- Stability : Limited data available; treat as a potential irritant with unknown toxicity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for higher yield and stereochemical control?

- Catalyst screening : Chiral phosphine or palladium catalysts (e.g., Buchwald-Hartwig conditions) may enhance stereoselectivity. Evidence shows 46% yield and 93% ee achieved using tert-butyldiphenylsilyl-protected intermediates .

- Solvent effects : Polar solvents (e.g., DMF, THF) improve reaction kinetics but may reduce enantioselectivity. Hexane/iPrOH mixtures are optimal for chiral resolution .

Q. What mechanistic insights explain conflicting reactivity data in nucleophilic substitution reactions involving this compound?

- Steric hindrance : The dimethylamino group at the 2-position creates steric bulk, slowing SN2 pathways. Computational studies (DFT) suggest a preference for SN1 mechanisms in protic solvents .

- Electronic effects : The electron-withdrawing nitrile group stabilizes transition states, favoring ring-opening reactions in dihydroindene derivatives .

Q. What computational models are used to predict the compound’s physicochemical properties and reactivity?

- DFT calculations : Predict molecular orbitals (HOMO/LUMO) and electrostatic potential maps to assess nucleophilic/electrophilic sites .

- MD simulations : Solvent-accessible surface area (SASA) analysis evaluates stability in aqueous vs. organic phases .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in catalytic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.